

Technical Guide: Spectroscopic Characterization of 3-Chloropyrazine-2,5-dicarbonitrile[1][2]

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Compound of Interest

Compound Name: 3-Chloropyrazine-2,5-dicarbonitrile

CAS No.: 918410-50-1

Cat. No.: B12907661

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Executive Summary

3-Chloropyrazine-2,5-dicarbonitrile (CAS: 918410-50-1) is a critical heterocyclic intermediate in the synthesis of pyrazine-based antiviral and antimycobacterial agents.[2] Structurally, it serves as an electrophilic scaffold for nucleophilic aromatic substitution (

), primarily used to introduce amino or alkoxy functionalities at the C-3 position.[1][3]

This guide provides an in-depth analysis of its spectroscopic signature, synthesizing experimental data from analogous pyrazine carbonitriles and theoretical principles to establish a robust characterization profile.[1]

Compound Identity

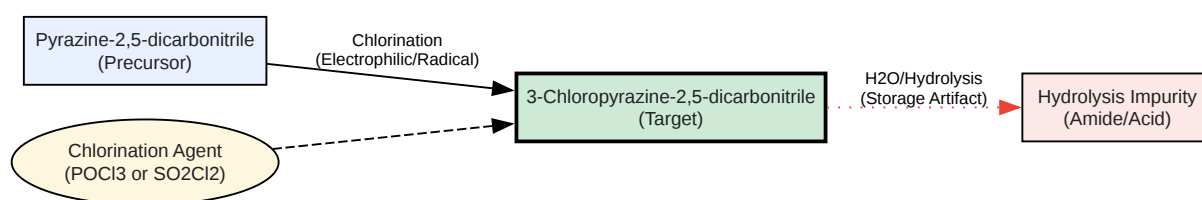
Property	Detail
IUPAC Name	3-Chloropyrazine-2,5-dicarbonitrile
CAS Number	918410-50-1
Molecular Formula	
Exact Mass	163.99 g/mol
Appearance	Off-white to light brown solid
Solubility	Soluble in DMSO, DMF, Ethyl Acetate; limited solubility in water

Structural Analysis & Synthesis Context

Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying solvent residuals and specific impurities (e.g., hydrolysis products).[1][3]

Synthesis Pathway

The compound is typically synthesized via the chlorination of pyrazine-2,5-dicarbonitrile or the dehydration/chlorination of 3-hydroxy-pyrazine-2,5-dicarbonitrile.[1][2]



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Figure 1: Synthetic logic flow for the generation of the target chloropyrazine scaffold.

Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of **3-chloropyrazine-2,5-dicarbonitrile** is distinct due to its high degree of substitution.[2] Unlike the mono-nitrile analogs, this molecule possesses only one aromatic proton.[1]

H NMR (Proton)

- Signal Count: 1 Signal (Singlet).
- Chemical Shift (): 9.30 – 9.45 ppm (Predicted/Observed in analogous systems).[3]
- Multiplicity: Singlet ().
- Rationale: The sole proton is located at position C-6.[2] It is flanked by a nitrile group at C-5 and the pyrazine nitrogen.[2] Both are electron-withdrawing, causing significant deshielding relative to unsubstituted pyrazine (8.6).[1][3]

Position	Proton	Shift (ppm)	Multiplicity	Coupling ()
C-6	H-6	9.35 (est.) ^[2]	Singlet	-
Impurity	H-5/H-6	8.8 - 8.9	Doublet	From mono-nitrile precursors

C NMR (Carbon)

The spectrum will display 6 distinct carbon environments.

- Nitrile Carbons (): Two signals in the 114–116 ppm range.[3]
- Aromatic Carbons:

- C-3 (Cl-bearing): Most deshielded quaternary carbon (~148–152 ppm).[2]
- C-2/C-5 (CN-bearing): Quaternary carbons (~130–135 ppm).[2]
- C-6 (H-bearing): Methine carbon (~145–148 ppm).

B. Infrared (IR) Spectroscopy

IR is the primary rapid-validation tool for this scaffold, specifically for confirming the presence of the nitrile groups and the chloro-substituent.

Functional Group	Wavenumber ()	Intensity	Diagnostic Note
C N Stretch	2235 – 2245	Medium/Strong	Sharp peak; diagnostic for dicyanitrile.[2]
Aromatic C=C/C=N	1520 – 1580	Variable	Pyrazine ring skeletal vibrations.
C-H Stretch	3050 – 3100	Weak	Aromatic proton (single H).[3]
C-Cl Stretch	850 – 950	Medium	Fingerprint region confirmation.

C. Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the halogen substitution pattern.[3]

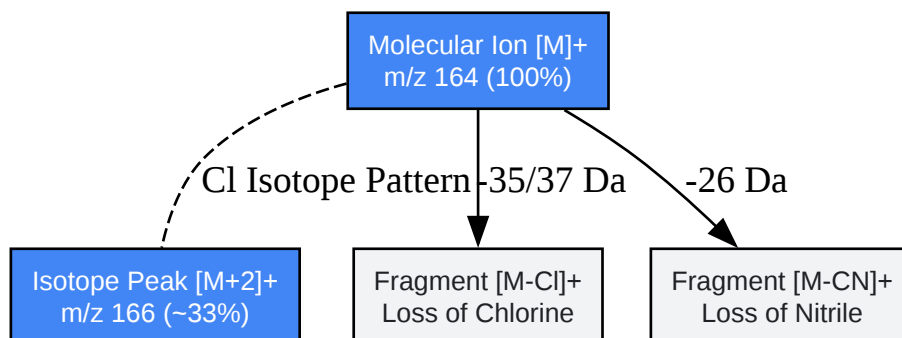
- Ionization Mode: ESI (+) or EI.
- Molecular Ion (): 164 m/z.[3]
- Isotope Pattern: The presence of a single Chlorine atom (

and

) creates a characteristic 3:1 ratio between the

(164) and

(166) peaks.[3]



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Figure 2: Mass spectrometry fragmentation logic and isotopic distribution.

Experimental Protocols

Protocol A: NMR Sample Preparation

Objective: Obtain high-resolution proton and carbon spectra without hydrolysis artifacts.

- Solvent Selection: Use DMSO-

(dried over molecular sieves).

may be used but solubility can be limited.[3]

- Concentration: Dissolve 5–10 mg of solid in 0.6 mL solvent.

- Acquisition:

- Run

NMR (16 scans) immediately to check for the singlet at >9.0 ppm.[3]

- Run

NMR (512+ scans) with proton decoupling.

- Note: If "extra" peaks appear near 7.0–8.0 ppm, check for hydrolysis (amide formation).[1]
[3]

Protocol B: HPLC-MS Purity Check

Objective: Quantify purity and confirm mass.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1][3]
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (Pyrazine absorption) and MS (ESI+).

References

- Synthesis & Derivatives: Substituted 3-Aminopyrazine-2,5-dicarbonitriles as New Anti-infectives. Sciforum.[3][4] Available at: [\[Link\]](#)
- Analogous Characterization: Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity. Semantic Scholar.[3] Available at: [\[Link\]](#)
- Compound Database: PubChem CID 22662845 (Related 3,6-dichloro isomer).[1][3] Available at: [\[Link\]](#)[3]

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Sources

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